molecular formula C24H25N5O2 B2354999 (E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide CAS No. 1284274-73-2

(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2354999
CAS RN: 1284274-73-2
M. Wt: 415.497
InChI Key: OMWJOUGWNBLNKF-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Dynamics

  • Vibrational Spectroscopic Investigations : Studies on similar pyrazole derivatives, like N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, have focused on their vibrational spectroscopy and molecular dynamic simulations. These studies provide insights into the quantum chemical aspects of pyrazole derivatives and explore their industrial and biological importance, including their nonlinear optical (NLO) properties and potential as CDK2 inhibitors (Pillai et al., 2017).

Molecular Docking and Antidiabetic Potential

  • Molecular Docking Studies : Research on compounds such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has involved molecular docking studies to predict their potential as anti-diabetic agents (Karrouchi et al., 2021).

Antimicrobial Evaluation

  • Novel Pyrazole Compounds with Antimicrobial Activity : A range of novel pyrazole compounds, including variants similar to the subject compound, have been synthesized and evaluated for their antimicrobial properties. This research suggests potential applications in developing new antimicrobial agents (Ningaiah et al., 2014).

Cancer Inhibitory Activity

  • Evaluation of Cancer Inhibitory Activity : Some derivatives of 1H-pyrazole-5-carbohydrazide, closely related to the compound , have been synthesized and evaluated for their antitumor activity. These studies highlight the potential application of such compounds in cancer treatment (Jing et al., 2012).

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Research on derivatives of 1H-pyrazole-3-carbohydrazide has also included the synthesis and evaluation of their antibacterial activity. This indicates their potential utility in developing new antibacterial drugs (Nasareb & Siddiquia, 2016).

properties

IUPAC Name

3-(2-butoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-3-4-13-31-23-12-8-6-10-18(23)21-14-22(28-27-21)24(30)29-25-15-19-16(2)26-20-11-7-5-9-17(19)20/h5-12,14-15,26H,3-4,13H2,1-2H3,(H,27,28)(H,29,30)/b25-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJOUGWNBLNKF-MFKUBSTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.